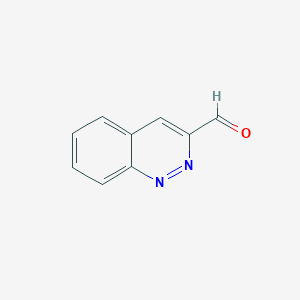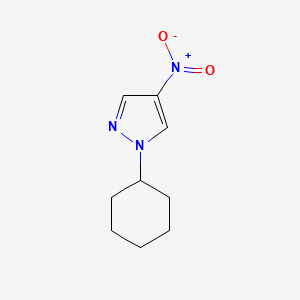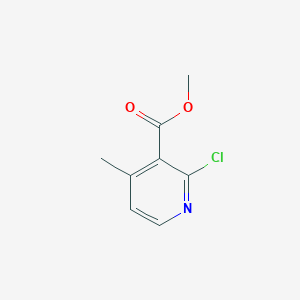![molecular formula C11H9N3O3 B1356789 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 22772-37-8](/img/structure/B1356789.png)
3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Cyanomethyl bromide, potassium carbonate
Conditions: Reflux in acetonitrile with potassium carbonate as a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functionalization steps to introduce the cyano and methoxy groups.
-
Formation of the Pyrrolo[2,3-c]pyridine Core:
Starting Material: 2-aminopyridine
Reagents: Acetic anhydride, phosphorus oxychloride
Conditions: Reflux in acetic anhydride, followed by cyclization with phosphorus oxychloride.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using hydrogenation with palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 3-(Hydroxymethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: 3-(Aminomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel ligands for coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
- 3-(Cyanomethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 3-(Aminomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Comparison:
3-(Cyanomethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Lacks the cyano group, potentially altering its chemical properties and applications.
3-(Aminomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Contains an amino group instead of a cyano group, which can significantly change its reactivity and interaction with biological targets.
The unique combination of the cyano and methoxy groups in 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-17-9-4-7-6(2-3-12)10(11(15)16)14-8(7)5-13-9/h4-5,14H,2H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKAGURTLGTPNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=C(N2)C(=O)O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945450 |
Source


|
| Record name | 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22772-37-8 |
Source


|
| Record name | 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














